molecular formula C19H19NO5S B13890005 Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B13890005
M. Wt: 373.4 g/mol
InChI Key: HGWMUZLWLRDZKY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes an oxazole ring, a phenyl group, and a methylsulfonylphenyl group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of p-methylsulfonyl acetophenone with phenylhydrazine hydrochloride under Fischer indole synthesis conditions. This reaction is followed by the conversion of the resulting indole derivatives to oxazole derivatives through Vilsmeier-Haack formylation using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C19H19NO5S/c1-3-24-19(21)16-17(13-9-11-15(12-10-13)26(2,22)23)25-18(20-16)14-7-5-4-6-8-14/h4-12,16-17H,3H2,1-2H3

InChI Key

HGWMUZLWLRDZKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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